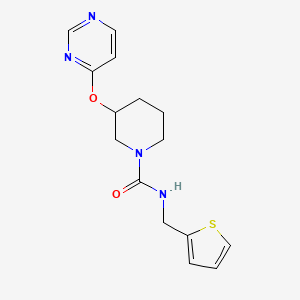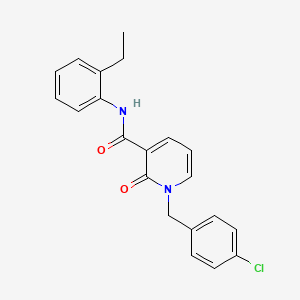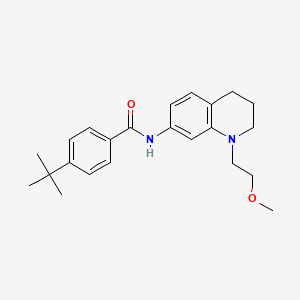
4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a tert-butyl group, an amide group, and a tetrahydroquinoline ring. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group and the tetrahydroquinoline ring. The amide group can participate in various reactions such as hydrolysis, while the tetrahydroquinoline ring can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Development of PET Radiotracers
One study focused on the synthesis of hybrid structures combining elements from high-affinity σ2 receptor ligands, aiming to develop good candidates for σ2 positron emission tomography (PET) tracers. These compounds, including derivatives similar in structure to 4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, showed excellent σ1/σ2 selectivities. However, their utility as σ2 receptor PET agents in tumors might be limited due to interactions with P-glycoprotein (P-gp), which is often overexpressed in tumors (Abate et al., 2011).
Imaging Solid Tumors
Another study synthesized fluorine-18 labeled benzamide analogs, including structures related to 4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, for imaging the sigma-2 receptor status of solid tumors using PET. These compounds demonstrated high tumor uptake and favorable tumor/normal tissue ratios, suggesting their potential as imaging agents for solid tumors (Tu et al., 2007).
Antimalarial Drug Development
The compound also finds relevance in the context of antimalarial drug development, where analogs such as N-tert-butyl isoquine have been explored for their efficacy against Plasmodium falciparum. These studies aim to provide affordable and effective antimalarial therapies for the 21st century, leveraging the chemical scaffold for novel drug discovery (O’Neill et al., 2009).
Synthetic Chemistry and Drug Design
Research into the synthesis and characterization of quinazoline derivatives for potential use as diuretic and antihypertensive agents highlights another area of application. These studies involve the creation of novel chemical entities based on the core structure for pharmacological exploration, indicating a broad interest in the structural motif for therapeutic purposes (Rahman et al., 2014).
Zukünftige Richtungen
The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve studying its mechanism of action, improving its synthesis, and evaluating its safety and efficacy in more complex biological systems .
Wirkmechanismus
The compound also contains a benzamide group, which is a key pharmacophore in many drugs and can form hydrogen bonds with biological targets, enhancing the selectivity and potency of the compound .
The 2-methoxyethyl group attached to the tetrahydroquinoline ring could potentially enhance the solubility of the compound and influence its pharmacokinetic properties .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)19-10-7-18(8-11-19)22(26)24-20-12-9-17-6-5-13-25(14-15-27-4)21(17)16-20/h7-12,16H,5-6,13-15H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJCZYDSQPNBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

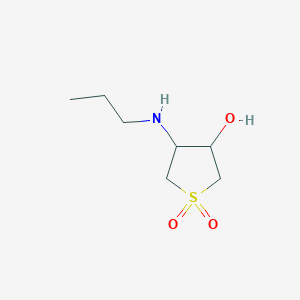

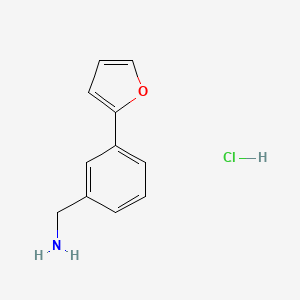
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957776.png)
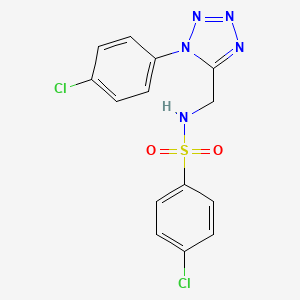


![N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2957781.png)
![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2957784.png)

![3-(4-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957788.png)
![N-[2-(diethylamino)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2957789.png)
